

# Application Notes and Protocols: 4-Iodophenol in Organic Transformations

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## Compound of Interest

Compound Name: 4-Iodophenol

Cat. No.: B032979

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## Introduction

**4-Iodophenol** is a versatile aromatic organic compound that serves as a crucial building block in a multitude of organic transformations.<sup>[1][2][3]</sup> While it is typically utilized as a substrate rather than a catalyst, its unique combination of a nucleophilic hydroxyl group and a reactive carbon-iodine bond makes it an indispensable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.<sup>[1][3][4][5]</sup> The iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.<sup>[1][6]</sup> This document provides detailed application notes and experimental protocols for key organic transformations involving **4-iodophenol**.

## Application Notes

**4-Iodophenol** is a key reactant in several classes of organic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the construction of biaryl and enyne frameworks, which are common motifs in biologically active compounds and functional materials.

## Suzuki-Miyaura Coupling: Synthesis of Hydroxybiaryls

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. **4-Iodophenol** is an excellent substrate for coupling with various arylboronic acids to produce 4-hydroxybiaryls. These products are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction is typically catalyzed by a palladium complex.

Reaction Scheme:

#### Quantitative Data for Suzuki-Miyaura Coupling of **4-Iodophenol**

Entry	Arylboronic Acid (R-B(OH) <sub>2</sub> )	Palladium Catalyst	Base	Solvent	Yield (%)
1	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Dioxane/Water	>95
2	4-Methylphenylboronic acid	Pd(OAc) <sub>2</sub> /SPHos	K <sub>3</sub> PO <sub>4</sub>	Toluene	92
3	3-Methoxyphenylboronic acid	PdCl <sub>2</sub> (dppf)	Cs <sub>2</sub> CO <sub>3</sub>	DMF	90

Note: The yields are representative and can vary based on specific reaction conditions and the purity of reagents.

## Sonogashira Coupling: Synthesis of 4-Hydroxyphenylalkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Using **4-iodophenol** as the aryl halide, this reaction provides a direct route to 4-hydroxyphenylalkynes, which are valuable precursors for various applications, including the synthesis of natural products and functional materials. The reaction is co-catalyzed by palladium and copper complexes.<sup>[1]</sup>

Reaction Scheme:

### Quantitative Data for Sonogashira Coupling of 4-Iodophenol

Entry	Alkyne (H-C≡C-R)	Palladium Catalyst	Copper Co- catalyst	Base	Solvent	Yield (%)
1	Phenylacetylene	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub>	CuI	Triethylamine	THF	88
2	Ethynyltrimethylsilane	Pd(PPh <sub>3</sub> ) <sub>4</sub>	CuI	Diisopropylamine	Toluene	92
3	1-Hexyne	Pd(OAc) <sub>2</sub> / PPh <sub>3</sub>	CuI	Piperidine	DMF	85

Note: The yields are representative and can vary based on specific reaction conditions and the purity of reagents.

## Experimental Protocols

### Protocol 1: Suzuki-Miyaura Coupling of 4-Iodophenol with Phenylboronic Acid

Materials:

- 4-Iodophenol
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane (anhydrous)
- Water (degassed)

- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

- To a flame-dried Schlenk flask, add **4-iodophenol** (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
- Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-hydroxybiphenyl.

## Protocol 2: Sonogashira Coupling of 4-Iodophenol with Phenylacetylene

Materials:

- **4-Iodophenol**
- Phenylacetylene

- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>]
- Copper(I) iodide (CuI)
- Triethylamine (Et<sub>3</sub>N)
- Tetrahydrofuran (THF, anhydrous)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

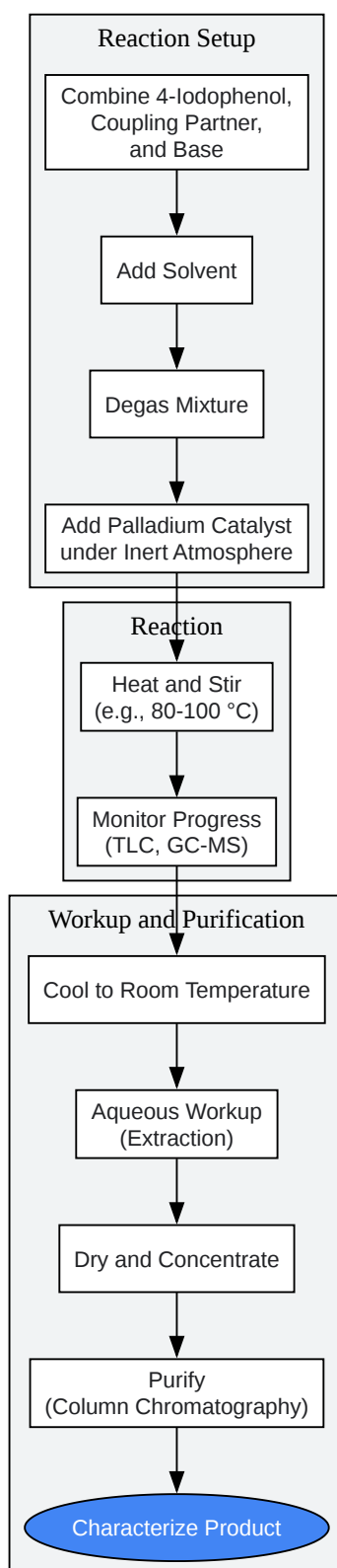
Procedure:

- To a flame-dried Schlenk flask, add **4-iodophenol** (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
- Evacuate the flask and backfill with argon or nitrogen.
- Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.
- Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
- After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)phenol.

## Visualizations

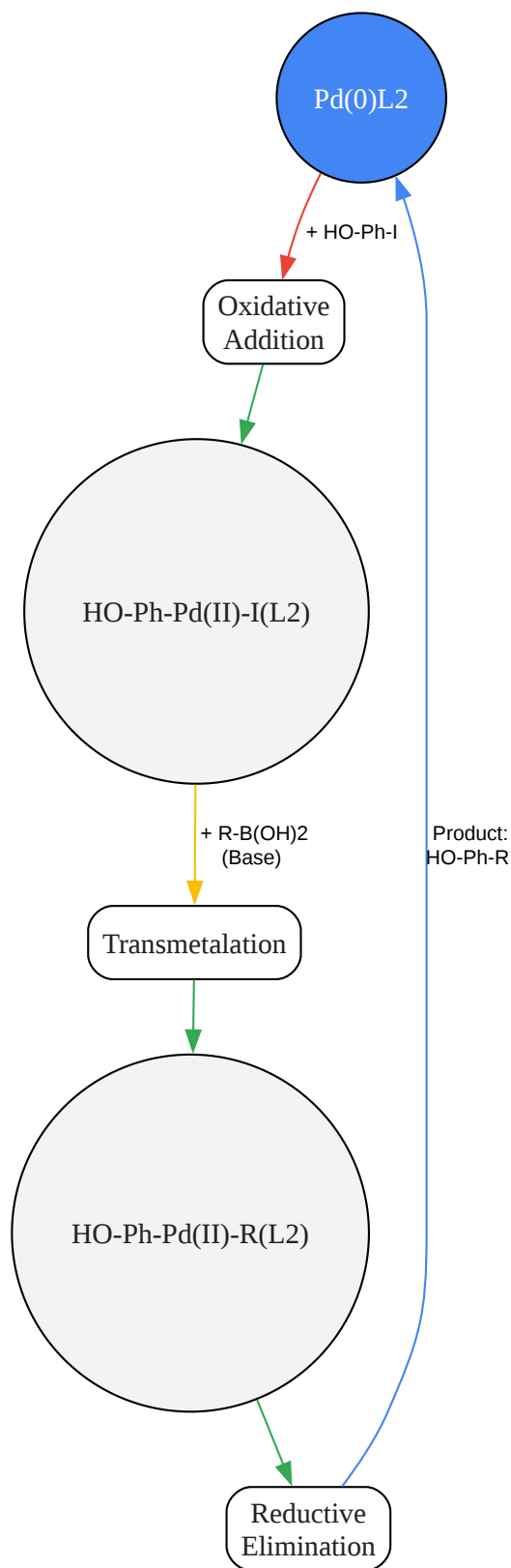
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction involving **4-iodophenol**.



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Caption: General workflow for palladium-catalyzed cross-coupling reactions of **4-iodophenol**.

This next diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction, a key transformation for **4-iodophenol**.





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Caption: Catalytic cycle of the Suzuki-Miyaura coupling with **4-iodophenol**.

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